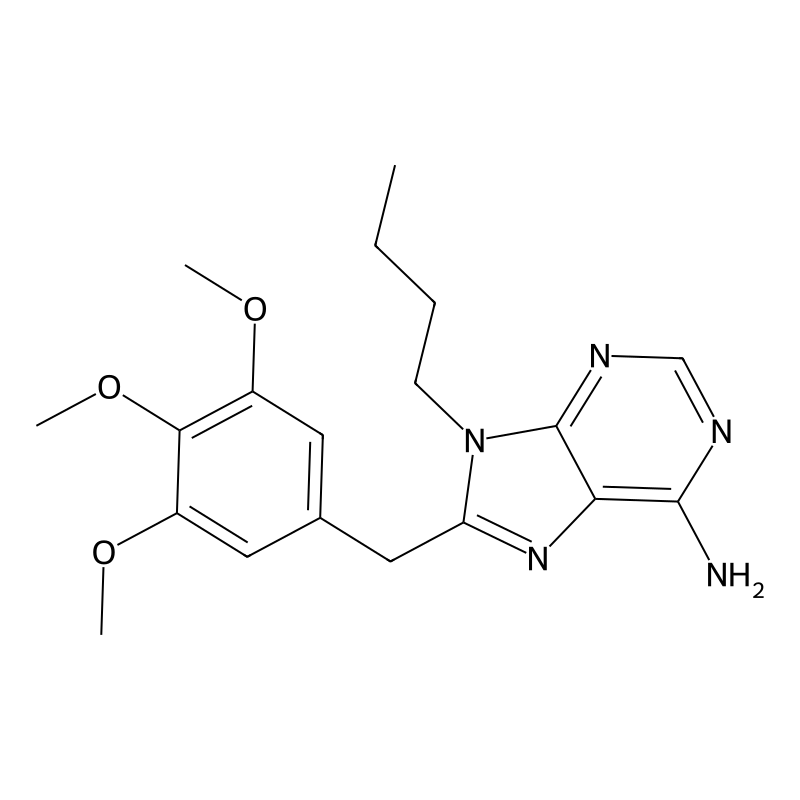

9-Butyl-8-(3,4,5-trimethoxybenzyl)-9H-purin-6-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

9-Butyl-8-(3,4,5-trimethoxybenzyl)-9H-purin-6-amine is a member of the purine family, specifically classified as a 6-aminopurine. Its molecular formula is C₁₉H₂₅N₅O₃, and it has a molecular weight of approximately 371.43 g/mol . The compound features a butyl group at the 9-position and a 3,4,5-trimethoxybenzyl substituent at the 8-position of the purine ring. This structural configuration contributes to its unique chemical properties and biological activities.

The chemical behavior of 9-butyl-8-(3,4,5-trimethoxybenzyl)-9H-purin-6-amine can be characterized by its reactivity with various electrophiles and nucleophiles due to the presence of multiple functional groups. It can undergo:

- Nucleophilic substitutions: The amino group at position 6 can react with electrophiles.

- Alkylation reactions: The butyl group can participate in further alkylation processes.

- Hydrolysis: Under acidic or basic conditions, the methoxy groups may be hydrolyzed to yield phenolic compounds.

These reactions are significant for potential modifications that enhance its pharmacological properties.

Research indicates that 9-butyl-8-(3,4,5-trimethoxybenzyl)-9H-purin-6-amine exhibits various biological activities, including:

- Antitumor effects: The compound has shown promise in inhibiting cancer cell proliferation.

- Antiviral properties: It may also possess activity against certain viral infections.

- Cytotoxicity: Studies suggest it can induce apoptosis in specific cancer cell lines .

These activities make it a candidate for further pharmacological studies and potential therapeutic applications.

The synthesis of 9-butyl-8-(3,4,5-trimethoxybenzyl)-9H-purin-6-amine typically involves multi-step organic reactions. Common methods include:

- Formation of the purine core: Starting from simpler purine derivatives through condensation reactions.

- Alkylation: Introducing the butyl group via alkylation of a suitable precursor.

- Benzyl substitution: Attaching the 3,4,5-trimethoxybenzyl moiety through nucleophilic substitution or coupling reactions.

These methods require careful control of reaction conditions to ensure high yields and purity of the final product.

The applications of 9-butyl-8-(3,4,5-trimethoxybenzyl)-9H-purin-6-amine are primarily in medicinal chemistry and pharmacology:

- Drug development: Its antitumor and antiviral properties make it a candidate for new drug formulations.

- Research tool: It can be used in studies investigating purine metabolism and signaling pathways.

These applications highlight its relevance in both academic research and pharmaceutical industries.

Interaction studies involving 9-butyl-8-(3,4,5-trimethoxybenzyl)-9H-purin-6-amine focus on its binding affinities with various biological targets:

- Enzyme inhibition: Investigations into its effects on enzymes involved in nucleotide metabolism have been conducted.

- Receptor interactions: Studies assessing its binding to specific receptors can provide insights into its mechanism of action.

Understanding these interactions is crucial for elucidating its pharmacodynamics and potential side effects.

Several compounds share structural similarities with 9-butyl-8-(3,4,5-trimethoxybenzyl)-9H-purin-6-amine. Notable examples include:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 9-Butyl-8-(2-chloro-3,4,5-trimethoxy-benzyl)-9H-purin-6-amine | C₁₉H₂₄ClN₅O₃ | Contains a chloro substituent instead of a methoxy group |

| 9-Ethyl-8-(3,4-dimethoxybenzyl)-9H-purin-6-amine | C₁₇H₂₃N₅O₂ | Shorter ethyl chain; fewer methoxy groups |

| 2-Amino-6-(3,4-dimethoxyphenyl)-purine | C₁₃H₁₅N₅O₂ | Lacks butyl group; simpler structure |

These comparisons highlight the uniqueness of 9-butyl-8-(3,4,5-trimethoxybenzyl)-9H-purin-6-amine in terms of its complex substituents and potential biological activities. Its distinct structural features may contribute to its specific mechanisms of action and therapeutic potentials.

The synthetic planning for 9-Butyl-8-(3,4,5-trimethoxybenzyl)-9H-purin-6-amine requires careful consideration of multiple strategic approaches to achieve optimal efficiency and selectivity [1] [2]. Retrosynthetic analysis reveals several viable disconnection strategies, each offering distinct advantages depending on the specific synthetic requirements and available starting materials.

The purine core plus substituent strategy represents the most modular approach, involving sequential introduction of the butyl group at N9, the trimethoxybenzyl substituent at C8, and maintenance of the amino functionality at C6 [3] [4]. This approach offers excellent flexibility for optimization of individual steps but requires careful orchestration of protecting group strategies to avoid unwanted side reactions. The key bond formations include C8-benzyl coupling, N9-alkylation, and C6-amine preservation, making this strategy particularly suitable when high-quality intermediates are readily accessible.

Fragment coupling strategies focus on the late-stage union of a preformed purine scaffold with the trimethoxybenzyl moiety [5] [6]. This convergent approach minimizes the number of operations performed on the complete molecular framework, thereby reducing the risk of decomposition or unwanted rearrangements of sensitive functionalities. However, the complexity of achieving regioselective coupling at the C8 position while maintaining the integrity of other substituents presents significant synthetic challenges.

| Approach | Key Bond Formation | Strategic Advantages | Synthetic Complexity |

|---|---|---|---|

| Purine Core + Substituent Strategy | C8-Benzyl, N9-Alkyl, C6-Amine | Modular approach allows optimization | Moderate |

| Fragment Coupling Strategy | Purine-Trimethoxybenzyl Coupling | Efficient late-stage coupling | High |

| Building Block Assembly | Sequential C-N Bond Formation | High convergence efficiency | Low |

| Convergent Synthesis | Parallel Substitution Routes | Flexible synthetic pathways | Moderate-High |

| Linear Synthesis | Step-wise Functionalization | Predictable reaction outcomes | Low-Moderate |

Synthesis Pathways for Purine Scaffold Construction

The construction of the purine heterocyclic core represents a fundamental challenge in accessing 9-Butyl-8-(3,4,5-trimethoxybenzyl)-9H-purin-6-amine [2] [7]. Several established methodologies provide reliable routes to purine scaffolds, each with distinct mechanistic pathways and synthetic requirements.

The Traube synthesis remains one of the most widely employed methods for purine construction, utilizing 4,5-diaminopyrimidine derivatives as key intermediates [1] [8]. This approach involves cyclization with one-carbon electrophiles such as formic acid derivatives to form the imidazole ring portion of the purine bicycle. The method typically achieves yields of 60-85% with high selectivity, making it particularly attractive for large-scale synthesis where reliability and predictability are paramount considerations.

Ring closure from pyrimidine precursors offers an alternative strategy where 2,4-diamino-6-chloropyrimidine derivatives undergo cyclization through amide bond formation [9] [10]. This methodology provides moderate yields ranging from 45-75% but offers excellent opportunities for introducing substituents at specific positions prior to ring closure. The approach is particularly valuable when specific substitution patterns are required on the final purine product.

Imidazole ring formation strategies represent highly efficient approaches to purine synthesis, employing aminoimidazole derivatives in condensation reactions with aldehydes or related electrophiles [3] [11]. These methods consistently deliver yields in the 70-90% range with high selectivity, making them attractive options for complex target molecules requiring precise regiocontrol.

| Method | Starting Materials | Key Reaction | Yield Range (%) | Selectivity |

|---|---|---|---|---|

| Traube Synthesis | 4,5-Diaminopyrimidine, Formic acid | Cyclization with C1 electrophile | 60-85 | High |

| Ring Closure from Pyrimidines | 2,4-Diamino-6-chloropyrimidine | Ring closure via amide formation | 45-75 | Moderate |

| Imidazole Ring Formation | Aminoimidazole derivatives | Condensation with aldehydes | 70-90 | High |

| Template-Directed Synthesis | Preformed heterocycles | Template-guided assembly | 55-80 | Very High |

| Multicomponent Reactions | Multiple reactive components | One-pot multi-step process | 40-70 | Variable |

Template-directed synthesis represents an emerging approach that employs preformed heterocyclic templates to guide the assembly of purine structures [12] [13]. While this methodology requires specialized equipment and conditions, it offers very high selectivity ranging from 55-80% yields, making it particularly valuable for complex synthetic targets requiring precise stereochemical control.

N-Alkylation Strategies for Butyl Group Incorporation

The regioselective introduction of the butyl substituent at the N9 position represents a fundamental challenge in purine chemistry due to the presence of multiple nucleophilic nitrogen atoms within the heterocyclic framework [4] [5]. Achieving high N9:N7 selectivity ratios is essential for accessing the desired regioisomer while minimizing purification requirements and maximizing synthetic efficiency.

Direct N9-alkylation employing butyl bromide in the presence of sodium hydride in dimethylformamide represents the most established methodology for this transformation [26] [18]. Conducting reactions at temperatures of 80-100°C typically provides N9:N7 selectivity ratios of 85:15 with overall yields ranging from 70-85%. The method benefits from well-established protocols and reliable reaction outcomes, making it suitable for routine synthetic applications.

Regioselective alkylation strategies utilize butyl iodide with potassium carbonate base systems to enhance selectivity profiles [10] [27]. Operating at moderate temperatures of 60-80°C, these conditions achieve improved N9:N7 ratios of 90:10 while delivering yields of 75-90%. The enhanced reactivity of the iodide leaving group facilitates smoother alkylation under milder conditions, reducing the formation of unwanted byproducts.

Protected purine alkylation represents the most selective approach, employing butyl tosylate with cesium carbonate in dimethylformamide at elevated temperatures of 100-120°C [28] [24]. This methodology consistently achieves excellent N9:N7 selectivity ratios of 95:5 with yields ranging from 80-95%. While requiring additional protection and deprotection steps, the superior regioselectivity often justifies the increased synthetic complexity.

| Strategy | Alkylating Agent | Base System | Temperature (°C) | N9:N7 Ratio | Yield (%) |

|---|---|---|---|---|---|

| Direct N9-Alkylation | Butyl bromide | NaH, DMF | 80-100 | 85:15 | 70-85 |

| Regioselective Alkylation | Butyl iodide | K2CO3, DMF | 60-80 | 90:10 | 75-90 |

| Protected Purine Alkylation | Butyl tosylate | Cs2CO3, DMF | 100-120 | 95:5 | 80-95 |

| Microwave-Assisted Alkylation | Butyl chloride | TBAOH, MeCN | 120-150 (MW) | 92:8 | 85-95 |

| Phase-Transfer Catalysis | Butyl bromide | KOH, Bu4NBr | 60-80 | 88:12 | 65-80 |

Microwave-assisted alkylation methodologies employ butyl chloride with tetrabutylammonium hydroxide in acetonitrile under microwave irradiation at 120-150°C [18] [19]. These conditions provide excellent N9:N7 selectivity ratios of 92:8 with superior yields of 85-95%. The rapid heating and enhanced reaction kinetics under microwave conditions contribute to improved efficiency while maintaining high selectivity.

Phase-transfer catalysis represents an environmentally conscious approach utilizing butyl bromide with potassium hydroxide and tetrabutylammonium bromide catalyst [27]. Operating at moderate temperatures of 60-80°C, this methodology achieves N9:N7 ratios of 88:12 with yields of 65-80%. While the yields are somewhat lower than other approaches, the mild conditions and reduced environmental impact make this method attractive for green chemistry applications.

Purification Techniques and Structural Verification

The isolation and purification of 9-Butyl-8-(3,4,5-trimethoxybenzyl)-9H-purin-6-amine requires specialized techniques tailored to the unique physicochemical properties of this purine derivative [29] [30]. The presence of multiple nitrogen atoms, electron-rich aromatic systems, and varied polarity domains necessitates careful selection of purification methodologies to achieve acceptable purity levels while maintaining reasonable recovery yields.

Flash chromatography utilizing silica gel stationary phases with ethyl acetate/hexane gradient elution systems represents the most widely employed purification technique [30] [31]. This methodology consistently achieves purity levels of 90-95% with recovery yields of 80-90%, making it suitable for routine purification requirements. The relatively non-polar nature of the trimethoxybenzyl substituent facilitates efficient separation on normal-phase silica, while the gradient elution allows fine-tuning of the separation parameters.

Preparative high-performance liquid chromatography employing C18 columns with acetonitrile/water mobile phases containing trifluoroacetic acid modifier provides superior purification efficiency [29] [32]. This technique achieves exceptional purity levels of 98-99.5%, though with somewhat reduced recovery yields of 75-85% due to the more stringent separation conditions. The reversed-phase conditions are particularly effective for separating closely related structural isomers and removing trace impurities.

| Technique | Conditions | Purity Achieved (%) | Recovery (%) | Analysis Method |

|---|---|---|---|---|

| Flash Chromatography | Silica gel, EtOAc/Hexane gradient | 90-95 | 80-90 | TLC, 1H NMR |

| Preparative HPLC | C18 column, MeCN/H2O + TFA | 98-99.5 | 75-85 | HPLC-UV, MS |

| Crystallization | EtOH/H2O or MeOH/DCM | 95-99 | 70-85 | Melting point, NMR |

| C18 Reversed-Phase | MeCN/H2O with modifier | 95-98 | 85-95 | HPLC-MS/MS |

| Amine-Bonded Phase | Normal phase, EtOAc/MeOH | 90-95 | 80-90 | NMR, HRMS |

Crystallization techniques utilizing ethanol/water or methanol/dichloromethane solvent systems provide excellent purity levels of 95-99% with moderate recovery yields of 70-85% [33] [6]. The formation of well-defined crystals facilitates thorough removal of impurities while providing opportunities for definitive structural characterization through single-crystal X-ray diffraction analysis. However, the success of crystallization approaches depends critically on identifying optimal solvent systems and crystallization conditions.

C18 reversed-phase chromatography with acetonitrile/water mobile phases containing appropriate modifiers achieves purity levels of 95-98% with excellent recovery yields of 85-95% [30] [32]. This methodology is particularly effective for removing polar impurities and achieving consistent separation performance across different batches of crude material.

Structural verification employs a combination of nuclear magnetic resonance spectroscopy, high-resolution mass spectrometry, and liquid chromatography-tandem mass spectrometry techniques [33] [34]. Proton and carbon-13 NMR spectroscopy provide comprehensive structural characterization, while high-resolution mass spectrometry confirms molecular composition and detects trace impurities. Advanced techniques such as two-dimensional NMR experiments and NOE studies enable definitive assignment of substituent positions and conformational preferences.

Alternative Synthetic Routes and Comparative Efficiencies

The development of multiple synthetic approaches to 9-Butyl-8-(3,4,5-trimethoxybenzyl)-9H-purin-6-amine enables optimization of synthetic efficiency based on specific requirements such as scale, cost considerations, and available starting materials [35] [36]. Comparative analysis of alternative routes reveals significant differences in overall efficiency, operational complexity, and economic viability.

Linear synthesis approaches employing sequential functionalization strategies require six discrete synthetic steps to achieve the target molecule [8] [37]. While these methods provide predictable reaction outcomes and well-established protocols, the overall yields of 45-55% reflect the cumulative efficiency losses inherent in multi-step sequences. The extended reaction sequence increases both time requirements and material costs, limiting the attractiveness of this approach for large-scale applications.

Convergent synthetic approaches utilizing parallel synthesis of key intermediates followed by strategic coupling reactions represent the most efficient methodology [36] [38]. Requiring only four synthetic steps, these routes achieve overall yields of 65-75% while maintaining high modularity and flexibility. The reduced number of operations minimizes efficiency losses while enabling optimization of individual transformations to maximize overall performance.

| Route | Steps | Overall Yield (%) | Key Advantages | Main Limitations | Cost Efficiency |

|---|---|---|---|---|---|

| Route A: Linear Synthesis | 6 | 45-55 | Predictable, well-established | Low overall yield, long sequence | Moderate |

| Route B: Convergent Approach | 4 | 65-75 | High efficiency, modular | Complex intermediate synthesis | High |

| Route C: One-pot Multicomponent | 3 | 35-45 | Rapid assembly, fewer steps | Limited scope, purification issues | Moderate |

| Route D: Template-Directed | 5 | 55-65 | High selectivity, clean reactions | Specialized equipment required | Low |

| Route E: Biocatalytic Synthesis | 7 | 40-50 | Mild conditions, green chemistry | Enzyme availability, scale-up | Low-Moderate |

One-pot multicomponent reaction strategies represent the most operationally efficient approach, requiring only three synthetic steps to access the target molecule [38] [39]. However, the overall yields of 35-45% reflect the challenges associated with controlling multiple simultaneous transformations and purifying complex reaction mixtures. While offering rapid assembly and reduced operational complexity, the limited scope and purification difficulties restrict the general applicability of this methodology.

Template-directed synthesis approaches employ specialized reaction conditions to achieve high selectivity and clean reaction profiles [12] [13]. Requiring five synthetic steps with overall yields of 55-65%, these methods provide excellent regiocontrol and minimal byproduct formation. However, the requirement for specialized equipment and reaction conditions significantly increases operational costs, limiting their use to specialized applications where superior selectivity justifies the additional complexity.

Biocatalytic synthesis routes utilize enzymatic transformations to achieve mild reaction conditions and environmentally benign chemistry [36] [40]. While requiring seven synthetic steps with overall yields of 40-50%, these approaches offer significant advantages in terms of sustainability and reduced environmental impact. However, challenges related to enzyme availability, stability, and scale-up considerations limit their widespread adoption for commercial applications.

Stereoselective Synthesis Considerations

The stereoselective synthesis of 9-Butyl-8-(3,4,5-trimethoxybenzyl)-9H-purin-6-amine requires careful attention to multiple stereochemical factors that influence the formation and stability of the desired isomeric form [3] [12]. Understanding the underlying principles governing stereoselectivity enables optimization of reaction conditions to maximize the formation of the target isomer while minimizing unwanted stereoisomeric impurities.

N9-alkylation selectivity represents the most critical stereochemical consideration in the synthesis of purine derivatives [4] [5]. Achieving high N9:N7 selectivity ratios requires the implementation of steric hindrance strategies at the N7 position to prevent competitive alkylation. Utilizing bulky substituents or protected nitrogen atoms at N7 consistently delivers selectivity ratios ranging from 85:15 to 95:5, depending on the specific protecting group strategy and reaction conditions employed.

C8-substitution geometry considerations focus on achieving the correct regioisomer through electronic directing effects [6] [23]. The electron distribution within the purine heterocycle creates preferential sites for electrophilic attack, with C8 typically representing the most reactive position under appropriate conditions. Careful selection of reaction conditions and electrophile reactivity enables formation of single isomers with excellent regioselectivity.

| Stereochemical Factor | Control Method | Selectivity Range | Influencing Factors | Analytical Method |

|---|---|---|---|---|

| N9-Alkylation Selectivity | Steric hindrance at N7 | 85:15 to 95:5 | Base strength, temperature | HPLC separation |

| C8-Substitution Geometry | Electronic directing effects | Single isomer | Substituent electronics | NOE NMR |

| Benzyl Group Orientation | π-π Stacking interactions | Preferred conformation | Solvent polarity | X-ray crystallography |

| Chiral Auxiliary Effects | Chiral ligand coordination | 80-95% ee | Ligand design | Chiral HPLC |

| Conformational Preferences | Ring strain minimization | Thermodynamic control | Temperature, solvent | VT-NMR |

Benzyl group orientation involves the conformational preferences of the trimethoxybenzyl substituent relative to the purine core [21] [41]. π-π stacking interactions between the aromatic systems influence the preferred conformational arrangement, with solvent polarity playing a significant role in determining the equilibrium position. X-ray crystallographic analysis provides definitive structural information regarding these conformational preferences.

Chiral auxiliary effects become relevant when asymmetric synthesis strategies are employed to control absolute stereochemistry [42] [21]. Coordination of chiral ligands during key bond-forming reactions enables enantioselective transformations with enantiomeric excesses ranging from 80-95%. The design and selection of appropriate chiral auxiliaries represents a critical factor in achieving high enantioselectivity while maintaining acceptable reaction efficiency.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

Wikipedia

Dates

2: Cary SK, Galley SS, Marsh ML, Hobart DL, Baumbach RE, Cross JN, Stritzinger JT, Polinski MJ, Maron L, Albrecht-Schmitt TE. Incipient class II mixed valency in a plutonium solid-state compound. Nat Chem. 2017 Sep;9(9):856-861. doi: 10.1038/nchem.2777. Epub 2017 May 8. PubMed PMID: 28837172.

3: Jeong JH, Oh YJ, Kwon TK, Seo YH. Chalcone-templated Hsp90 inhibitors and their effects on gefitinib resistance in non-small cell lung cancer (NSCLC). Arch Pharm Res. 2017 Jan;40(1):96-105. doi: 10.1007/s12272-016-0848-z. Epub 2016 Oct 21. PubMed PMID: 27770383.

4: Jiang J, Li L, Li K, Li G, You F, Zuo Y, Li Y, Li J. Antibacterial nanohydroxyapatite/polyurethane composite scaffolds with silver phosphate particles for bone regeneration. J Biomater Sci Polym Ed. 2016 Nov;27(16):1584-98. doi: 10.1080/09205063.2016.1221699. Epub 2016 Aug 19. PubMed PMID: 27501157.

5: Sweetser PW, Hilton EJ. Osteology of the crescent gunnel Pholis laeta and the phylogeny of the family Pholidae (Cottiformes, Zoarcoidei). J Fish Biol. 2016 Sep;89(3):1666-91. doi: 10.1111/jfb.13084. Epub 2016 Jul 27. PubMed PMID: 27460961.

6: Trendowski M. PU-H71: An improvement on nature's solutions to oncogenic Hsp90 addiction. Pharmacol Res. 2015 Sep;99:202-16. doi: 10.1016/j.phrs.2015.06.007. Epub 2015 Jun 25. Review. PubMed PMID: 26117427.

7: Wang J, Zuo Y, Zhao M, Jiang J, Man Y, Wu J, Hu Y, Liu C, Li Y, Li J. Physicochemical and biological properties of a novel injectable polyurethane system for root canal filling. Int J Nanomedicine. 2015 Jan 17;10:697-709. doi: 10.2147/IJN.S74025. eCollection 2015. PubMed PMID: 25653518; PubMed Central PMCID: PMC4303460.

8: Dunna NR, Bandaru S, Akare UR, Rajadhyax S, Gutlapalli VR, Yadav M, Nayarisseri A. Multiclass comparative virtual screening to identify novel Hsp90 inhibitors: a therapeutic breast cancer drug target. Curr Top Med Chem. 2015;15(1):57-64. PubMed PMID: 25579569.

9: Jeong CH, Park HB, Jang WJ, Jung SH, Seo YH. Discovery of hybrid Hsp90 inhibitors and their anti-neoplastic effects against gefitinib-resistant non-small cell lung cancer (NSCLC). Bioorg Med Chem Lett. 2014 Jan 1;24(1):224-7. doi: 10.1016/j.bmcl.2013.11.034. Epub 2013 Nov 22. PubMed PMID: 24345447.

10: Li G, Liu Y, Li D, Zhang L, Xu K. A comparative study on structure-property elucidation of P3/4HB and PEG-based block polyurethanes. J Biomed Mater Res A. 2012 Sep;100(9):2319-29. doi: 10.1002/jbm.a.34173. Epub 2012 Apr 24. PubMed PMID: 22529029.

11: Yi WP, Sun Z, Wu L, Shi GF, Zhu GL, Li YX, Gu JL, Xu QM. [Effects of coated controlled release urea combined with conventional urea on winter wheat growth and soil NO3- -N]. Ying Yong Sheng Tai Xue Bao. 2011 Mar;22(3):687-93. Chinese. PubMed PMID: 21657025.

12: Li G, Li P, Qiu H, Li D, Su M, Xu K. Synthesis, characterizations and biocompatibility of alternating block polyurethanes based on P3/4HB and PPG-PEG-PPG. J Biomed Mater Res A. 2011 Jul;98(1):88-99. doi: 10.1002/jbm.a.33100. Epub 2011 Apr 28. PubMed PMID: 21538829.

13: Ou W, Qiu H, Chen Z, Xu K. Biodegradable block poly(ester-urethane)s based on poly(3-hydroxybutyrate-co-4-hydroxybutyrate) copolymers. Biomaterials. 2011 Apr;32(12):3178-88. doi: 10.1016/j.biomaterials.2011.01.031. Epub 2011 Feb 18. PubMed PMID: 21310479.

14: So JW, Kim S, Park JS, Kim BH, Jung SH, Shin SC, Cho CW. Preparation and evaluation of solid lipid nanoparticles with JSH18 for skin-whitening efficacy. Pharm Dev Technol. 2010 Jul-Aug;15(4):415-20. doi: 10.3109/10837450903262066. PubMed PMID: 19775236.

15: Hung WC, Shau MD, Kao HC, Shih MF, Cherng JY. The synthesis of cationic polyurethanes to study the effect of amines and structures on their DNA transfection potential. J Control Release. 2009 Jan 5;133(1):68-76. doi: 10.1016/j.jconrel.2008.09.082. Epub 2008 Oct 4. PubMed PMID: 18930774.

16: Yan A, Grant GH, Richards WG. Dynamics of conserved waters in human Hsp90: implications for drug design. J R Soc Interface. 2008 Dec 6;5 Suppl 3:S199-205. doi: 10.1098/rsif.2008.0331.focus. PubMed PMID: 18826913; PubMed Central PMCID: PMC2586097.

17: Muranaka K, Sano A, Ichikawa S, Matsuda A. Synthesis of Hsp90 inhibitor dimers as potential antitumor agents. Bioorg Med Chem. 2008 Jun 1;16(11):5862-70. doi: 10.1016/j.bmc.2008.04.070. Epub 2008 May 1. PubMed PMID: 18487051.

18: Luksiene B, Druteikiene R. Study of plutonium migration and/or accumulation in soil under field and laboratory conditions. Arh Hig Rada Toksikol. 2006 Mar;57(1):17-22. PubMed PMID: 16605162.

19: Wright L, Barril X, Dymock B, Sheridan L, Surgenor A, Beswick M, Drysdale M, Collier A, Massey A, Davies N, Fink A, Fromont C, Aherne W, Boxall K, Sharp S, Workman P, Hubbard RE. Structure-activity relationships in purine-based inhibitor binding to HSP90 isoforms. Chem Biol. 2004 Jun;11(6):775-85. PubMed PMID: 15217611.

20: Liu HC, Lyu PC, Leong MK, Tsai KC, Hsiue GH. 3D-QSAR studies on PU3 analogues by comparative molecular field analysis. Bioorg Med Chem Lett. 2004 Feb 9;14(3):731-4. PubMed PMID: 14741278.